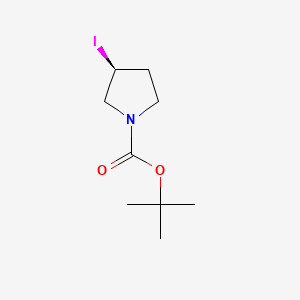

(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester

概述

描述

(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative characterized by an iodine substituent at the 3-position of the pyrrolidine ring and a tert-butyl ester group at the 1-position. The tert-butyl ester group enhances stability under acidic and basic conditions, while the iodine atom facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings) in drug development pipelines .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the iodination of a pyrrolidine derivative followed by esterification. One common method is the reaction of (3S)-3-hydroxypyrrolidine-1-carboxylate with iodine in the presence of a base to form the iodopyrrolidine intermediate. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

化学反应分析

Types of Reactions

(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or other reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted pyrrolidine derivatives.

Reduction: Formation of the corresponding hydrogen-substituted pyrrolidine.

Oxidation: Formation of oxidized pyrrolidine derivatives.

科学研究应用

(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of (S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester involves its reactivity as an electrophile due to the presence of the iodine atom. This electrophilic nature allows it to participate in substitution reactions with nucleophiles. The tert-butyl ester group can also undergo hydrolysis under acidic or basic conditions, releasing the active pyrrolidine derivative.

相似化合物的比较

Structural and Functional Differences

Table 1: Key Properties of (S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester and Analogues

*Estimated properties based on structural analogs.

Key Observations:

Halogen Substituents :

- The iodine atom in the target compound provides superior leaving-group ability compared to bromine in (S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester, enabling efficient nucleophilic substitutions .

- The (R)-2-Iodomethyl derivative exhibits higher molecular weight (325.19 vs. ~309.14) due to the extended iodomethyl chain, which may increase steric hindrance and alter reactivity.

Heterocyclic Modifications :

- Pyridine-containing derivatives (e.g., ) introduce additional aromatic systems, enhancing interactions with biological targets (e.g., enzymes or receptors) in drug candidates.

Thermal Stability :

- Tert-butyl esters in polymers like A20 () undergo thermal cleavage to form carboxylic acids, suggesting that this compound may exhibit similar decomposition pathways under high temperatures (~116–125 kJ/mol activation energy) .

Research Findings and Industrial Relevance

- Synthetic Efficiency : highlights the utility of tert-butyl esters in one-pot reactions, reducing purification steps and improving yields (>80% in some cases) .

- Thermal Lithography : Studies on tert-butyl ester polymers () demonstrate their stability under controlled heating, which could inform storage conditions for iodinated analogs .

生物活性

(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an iodine substitution and a tert-butyl ester functional group. The molecular formula is with a molecular weight of 291.15 g/mol. The presence of iodine enhances the compound's lipophilicity, which can influence its biological interactions.

Antidepressant Activity

Research indicates that compounds similar to (S)-3-iodo-pyrrolidine derivatives modulate neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential antidepressant-like effects. A study demonstrated that this class of compounds exhibited significant behavioral changes in animal models, indicating their potential as therapeutic agents for depression.

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Its structural characteristics allow it to interact with various inflammatory mediators, potentially inhibiting pathways that lead to chronic inflammation. The anti-inflammatory activity was assessed through in vitro assays measuring cytokine release in response to inflammatory stimuli .

Interaction with Biological Targets

This compound interacts with several biological targets, including receptors involved in neurotransmission and inflammation. Binding affinity studies have indicated that the compound may act as a modulator of the M3 muscarinic acetylcholine receptor, which is implicated in various physiological processes including cognition and memory .

Case Study 1: Neuropharmacological Assessment

In a neuropharmacological study, (S)-3-iodo-pyrrolidine was evaluated for its effects on cognitive functions in rodent models. The results showed improved memory retention and reduced anxiety-like behaviors compared to control groups. The study highlighted the compound's potential as a cognitive enhancer.

Case Study 2: Cancer Therapeutics

A recent investigation explored the anticancer properties of (S)-3-iodo-pyrrolidine derivatives. The compound was tested against various cancer cell lines, demonstrating cytotoxic effects superior to standard chemotherapeutic agents like bleomycin. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways, suggesting its utility in cancer treatment .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₀H₁₆INO₂ | Iodinated pyrrolidine | Antidepressant, anti-inflammatory |

| 4-(Pyrrolidin-3-YL)piperazine-1-carboxylic Acid tert-butyl Ester | C₁₆H₂₀N₂O₃ | Piperazine derivative | Neuropharmacological effects |

| 2-OXO-1,2-DIHYDRO-SPIRO[INDOLE-3,3'-PYRROLIDINE] | C₁₄H₁₈N₂O₂ | Spirocyclic structure | Cytotoxicity against cancer cells |

常见问题

Q. Basic: What are the standard synthetic routes for preparing (S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves functionalization of a pyrrolidine core. A common approach is the iodination of a pre-functionalized pyrrolidine derivative. For example, tert-butyl esters of pyrrolidine are often synthesized via reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the Boc protecting group . Subsequent iodination at the 3-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·OEt₂) to ensure regioselectivity . Purification via column chromatography is critical to isolate the (S)-enantiomer, often requiring chiral stationary phases or derivatization with chiral auxiliaries .

Q. Basic: Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and enantiopurity. The tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while the pyrrolidine ring protons show distinct splitting patterns .

- HPLC : Chiral HPLC with columns like Chiralpak AD-H or OD-H verifies enantiomeric excess (>98% for pharmaceutical-grade material) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] = 340.02 g/mol) .

Q. Basic: What is the role of the tert-butyl ester group in this compound?

The tert-butyl ester acts as a protecting group for the carboxylic acid, enhancing solubility in organic solvents and preventing undesired side reactions (e.g., nucleophilic attack at the carbonyl). It is stable under basic and mildly acidic conditions but can be cleaved using strong acids like HCl or TFA, enabling further functionalization .

Q. Advanced: How can reaction conditions be optimized to improve yield and enantiopurity during iodination?

Critical factors include:

- Temperature : Low temperatures (−20°C to 0°C) minimize racemization during iodination .

- Catalyst Selection : Lewis acids like BF₃·OEt₂ enhance electrophilic iodination efficiency .

- Solvent Choice : Anhydrous dichloromethane or THF reduces hydrolysis side reactions .

- Workup : Quenching with sodium thiosulfate removes excess iodine, and silica gel chromatography isolates the product with >95% purity .

Q. Advanced: How should researchers resolve contradictions in reported yields for similar iodination reactions?

Discrepancies may arise from:

- Purity of Starting Materials : Impurities in pyrrolidine precursors (e.g., residual moisture) can reduce yields. Ensure substrates are dried over molecular sieves .

- Reagent Stoichiometry : Excess ICl (>1.2 equiv) may lead to di-iodination, while insufficient amounts result in incomplete conversion .

- Stereochemical Stability : Monitor reaction progress via TLC or in situ Raman spectroscopy to detect racemization .

Q. Advanced: What strategies are effective for designing analogs with improved pharmacokinetic properties?

- Substituent Modification : Introducing electron-withdrawing groups (e.g., CF₃) at the pyrrolidine 4-position can enhance metabolic stability .

- Prodrug Approaches : Replace the tert-butyl ester with a pivaloyloxymethyl group to improve oral bioavailability .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids enables diversification of the iodinated position for structure-activity relationship (SAR) studies .

Q. Advanced: How can the compound’s stability under varying storage conditions be systematically evaluated?

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and analyze degradation via HPLC. Hydrolysis of the tert-butyl ester is a primary degradation pathway .

- Light Sensitivity : Expose to UV light (320–400 nm) to assess photodegradation. Use amber vials for long-term storage .

Q. Advanced: What methods ensure stereochemical fidelity during multi-step syntheses?

- Chiral Auxiliaries : Use (S)-proline-derived intermediates to enforce configuration .

- Asymmetric Catalysis : Employ palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to retain enantiopurity .

- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of enantiomers during recrystallization .

Q. Advanced: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation of iodine vapors .

- Spill Management : Neutralize iodine residues with sodium thiosulfate solution .

- Waste Disposal : Collect halogenated waste separately for incineration .

属性

IUPAC Name |

tert-butyl (3S)-3-iodopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTPTQLIAIOWLK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653989 | |

| Record name | tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234576-81-8 | |

| Record name | tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。